MYCi975

Description

Overview of the Research Landscape Surrounding MYCi975

The research landscape surrounding this compound is primarily focused on its evaluation as a potential anti-cancer therapeutic agent. Studies have investigated its mechanism of action, efficacy in various cancer models, and potential for combination therapies. This compound is characterized as an inhibitor that disrupts the interaction between MYC and its binding partner MAX. abmole.comcaymanchem.comnih.govaxonmedchem.comselleckchem.com This disruption leads to decreased MYC-driven gene expression and promotes the degradation of the MYC protein, specifically by enhancing GSK3β-mediated phosphorylation at the T58 site. immune-system-research.comresearchgate.netabmole.comaxonmedchem.comselleckchem.com

Preclinical investigations have explored the effects of this compound in several cancer types, including head and neck squamous cell carcinoma (HNSCC), prostate cancer, and breast cancer, particularly triple-negative breast cancer (TNBC). bjmu.edu.cncaymanchem.comthno.orgnih.gov Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in vitro in an MYC-dependent manner. immune-system-research.comcaymanchem.comnih.govnih.gov Furthermore, in vivo studies using mouse models have demonstrated that this compound can suppress tumor growth. immune-system-research.comresearchgate.netaacrjournals.orgcaymanchem.comnih.govaxonmedchem.comselleckchem.com

A notable aspect of the research involves the impact of this compound on the tumor immune microenvironment. Studies have shown that this compound treatment can increase immune cell infiltration into tumors and upregulate the expression of immune checkpoint proteins like PD-L1. researchgate.netabmole.combjmu.edu.cnaacrjournals.orgaxonmedchem.comselleckchem.comnih.gov This has provided a rationale for investigating this compound in combination with immunotherapy, such as anti-PD1 therapy, with preclinical studies suggesting enhanced anti-tumor efficacy with such combinations. immune-system-research.comresearchgate.netabmole.comaacrjournals.orgaacrjournals.orgaxonmedchem.comnih.gov

Research has also delved into the molecular mechanisms by which this compound exerts its effects. It has been shown to selectively alter the binding of MYC and MAX to DNA (the cistrome) and modulate the epigenomic landscape, leading to changes in target gene expression. nih.govmedchemexpress.com While this compound affects genes involved in cell cycle and signal transduction, it appears to spare genes related to basic RNA metabolic processes and core transcriptional pathways. nih.govmedchemexpress.com

Rationale for Investigating this compound as a Research Compound

The primary rationale for investigating this compound stems from the significant role of MYC in tumorigenesis and therapeutic resistance across numerous cancer types. immune-system-research.combjmu.edu.cnthno.org Given that MYC is dysregulated in up to 70% of human cancers, directly targeting this protein holds considerable therapeutic promise. immune-system-research.com Despite its importance as an oncogenic driver, the development of direct MYC inhibitors has been challenging. researchgate.netaacrjournals.orgaacrjournals.org this compound, as a small molecule that directly binds to MYC and disrupts its function, represents a valuable tool for probing MYC biology and a potential starting point for novel anti-MYC therapeutics. researchgate.netaacrjournals.org

The development of this compound involved identifying compounds capable of blocking MYC activity in vivo, a departure from traditional screening protocols. northwestern.edu this compound was developed as a refined analog of an earlier compound, MYCi361, with improved characteristics. immune-system-research.comnorthwestern.edu Its ability to disrupt the MYC/MAX interaction and promote MYC degradation provides a direct approach to inhibiting MYC's transcriptional activity. immune-system-research.comresearchgate.netabmole.comcaymanchem.comnih.govaxonmedchem.comselleckchem.com

Furthermore, the observed effects of this compound on the tumor immune microenvironment highlight its potential beyond direct tumor cell killing. The ability to enhance immune cell infiltration and potentially synergize with immunotherapy provides a strong rationale for its investigation in combination strategies aimed at overcoming immune resistance in cancer. researchgate.netabmole.combjmu.edu.cnaacrjournals.orgaacrjournals.orgaxonmedchem.comnih.gov

The selective nature of this compound's effects on MYC target genes, impacting those involved in cell cycle and signal transduction while largely sparing essential cellular processes, also contributes to the rationale for its study. nih.govmedchemexpress.com This selectivity suggests a potential for targeted therapeutic intervention with potentially manageable effects on normal cellular functions.

Detailed Research Findings:

Research findings on this compound have provided specific data points regarding its activity in preclinical models. For instance, in a panel of 14 breast cancer cell lines, this compound demonstrated growth inhibition with IC50 values ranging from 2.49 to 7.73 µM. nih.gov The response was found to be inversely related to endogenous MYC levels. nih.gov this compound also induced variable levels of apoptosis in these cell lines, with induction ranging up to 80%. nih.gov Inhibition of proliferation and induction of apoptosis were more pronounced in TNBC cell lines compared to non-TNBC lines. nih.gov

In prostate cancer cells (22Rv1), this compound at a concentration of 10 µM reduced cell proliferation by half, indicating an IC50 of 10 µM for these cells. nih.gov Treatment with this compound also led to a time-dependent decrease in MYC protein levels, with approximately >90% reduction observed after 48 hours at 10 µM. nih.gov

In vivo studies have shown that this compound at a dose of 100 mg/kg reduced tumor volume in a Myc-CaP mouse xenograft model. caymanchem.com

Data Tables:

Based on the research findings, the following data can be presented in tables:

Table 1: this compound Growth Inhibition (IC50) in Breast Cancer Cell Lines

| Cell Line Type | IC50 Range (µM) |

| Breast Cancer | 2.49 - 7.73 |

| TNBC vs Non-TNBC | Greater inhibition in TNBC |

Note: Data compiled from research findings in breast cancer cell lines. nih.gov

Table 2: Effect of this compound on MYC Protein Levels in 22Rv1 Prostate Cancer Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Approximate MYC Protein Level Reduction |

| 10 | 48 | >90% |

Note: Data compiled from research findings in 22Rv1 prostate cancer cells. nih.gov

Table 3: Effect of this compound on Apoptosis in Breast Cancer Cell Lines

| Cell Line Type | Apoptosis Induction Range |

| Breast Cancer | 0% - 80% |

| TNBC vs Non-TNBC | Greater induction in TNBC |

Note: Data compiled from research findings in breast cancer cell lines. nih.gov

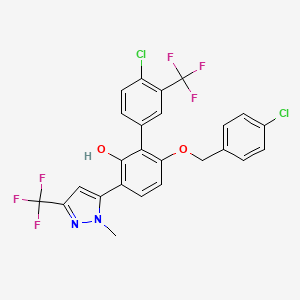

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDFDVBYONIJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Cl2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Target Identification and Validation for Myci975

Methodologies for Identifying Molecular Targets of MYCi975

Identifying the precise molecular targets of a compound is fundamental to elucidating its biological effects and therapeutic potential. For this compound, a range of experimental and computational methodologies have been employed to pinpoint its molecular targets and validate these interactions.

Phenotypic Screening Approaches for this compound

Phenotypic screening involves testing compounds for their ability to induce a desired biological outcome in cells or model organisms, without prior knowledge of the molecular target. This approach can be instrumental in identifying compounds with therapeutic potential and subsequently guiding target deconvolution efforts. This compound was identified through screening approaches, including an in silico screen probechem.comfluoroprobe.comnih.gov. Studies have demonstrated that this compound inhibits the viability of various cancer cell lines in an MYC-dependent manner, highlighting its effect on cellular phenotypes regulated by MYC idrblab.netresearchgate.netglpbio.com. For instance, this compound inhibited the viability of P493-6, MV411, and SK-N-B2 cells with IC50 values in the low micromolar range (3.7, 3.9, and 6.4 μM, respectively), indicating a potent effect on cell growth in these MYC-dependent cell lines idrblab.netresearchgate.netglpbio.com. Phenotypic screens were part of the strategy that led to the identification of novel MYC inhibitors, including this compound, which showed improved tolerability compared to earlier analogs fluoroprobe.comnih.gov.

Chemical Proteomics for this compound Target Elucidation

Chemical proteomics encompasses a suite of techniques used to identify proteins that interact with a small molecule. These methods leverage the compound's ability to bind to its target(s) within a complex biological mixture, such as a cell lysate or living cells.

Probe-based chemical proteomics utilizes a modified version of the small molecule, often tagged with a detectable label or an affinity handle, to capture its binding partners. These probes can be designed to react covalently with the target (affinity-based probes) or to enrich protein-probe complexes (activity-based probes). This compound is described as a "chemical probe," suggesting its utility in such methodologies fluoroprobe.comnih.gov. While specific detailed studies using this compound as a probe in chemical proteomics were not extensively detailed in the provided information, the compound's designation as a chemical probe implies its potential application in these techniques to directly identify and validate its binding partners, particularly MYC. The concept of using small molecules as probes to study protein interactions is a established approach in chemical biology.

Non-probe chemical proteomics approaches, such as quantitative proteomics, can be used to study the global protein changes induced by a compound or to assess target engagement without modifying the compound itself. Techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can reveal target binding by measuring changes in protein thermal stability upon ligand binding. While direct application of these specific methods for this compound was not explicitly detailed, the mechanism of action of this compound involves binding to the MYC protein probechem.comfluoroprobe.comnih.govglpbio.com and promoting its degradation nih.govidrblab.netglpbio.com. Studies have assessed the impact of this compound on MYC protein levels and phosphorylation status (specifically T58 phosphorylation), which are readouts relevant to target engagement and downstream effects often measured in non-probe based proteomic studies probechem.comnih.govidrblab.netglpbio.com. One study mentions TMT-based whole proteome quantification in the context of targeted protein degradation, a technique that could be applied to study the effects of this compound on the proteome.

Genetic Interaction Profiling in this compound Studies

Genetic interaction profiling explores how genetic alterations influence the cellular response to a compound. This can help identify pathways that buffer or enhance the compound's effects and infer functional relationships between the compound's target and other genes. While the provided information does not explicitly detail a comprehensive genetic interaction screen performed with this compound, studies have investigated its effects in different cellular contexts and in combination with other targeted therapies, which provides insights akin to functional genetic interactions. This compound has been shown to inhibit cell viability in an MYC-dependent manner, suggesting a strong genetic interaction with the MYC gene locus idrblab.netresearchgate.netglpbio.com. Furthermore, studies evaluating this compound in combination with anti-PD1 immunotherapy or targeting NME2 demonstrate how perturbing other pathways or components can influence the outcome of this compound treatment probechem.comnih.govidrblab.net. The observed effects of this compound on MYC-driven gene expression and its alteration of the MYC and MAX cistromes are also relevant to understanding its functional genetic interactions idrblab.netglpbio.com. Gene ontology analysis of genes dysregulated by this compound points to its impact on specific cellular pathways, which aligns with the type of information gained from genetic interaction studies.

Computational and Bioinformatic Approaches for this compound Target Prediction

Computational and bioinformatic approaches play a crucial role in predicting potential drug targets, analyzing high-throughput screening data, and interpreting the biological consequences of compound treatment. These methods can range from structure-based docking to analyze potential binding sites to network analysis of omics data. This compound was identified, in part, through an in silico screen of a large chemical library probechem.comfluoroprobe.comnih.gov. This highlights the use of computational methods in the initial stages of identifying potential MYC inhibitors. Bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA) and Gene Ontology (GO) analysis, have been applied to analyze the transcriptional changes induced by this compound treatment, revealing the enrichment of specific pathways like DNA metabolic processes, DNA replication, and cell cycle regulation among the dysregulated genes. These bioinformatic approaches help to infer the biological processes affected by this compound and indirectly validate its impact on MYC-regulated pathways. Computational approaches are generally considered critical in the challenging endeavor of targeting proteins like MYC.

Structure-Based Computational Methods for this compound

Ligand-Based Computational Methods for this compound

Ligand-based computational methods, which rely on the chemical structure and properties of known active compounds, have also contributed to the discovery and design of molecules that can modulate targets like MYC uni-freiburg.deambeed.com. These methods are useful for identifying or designing compounds that can interact with the same or different targets based on established ligand characteristics uni-freiburg.de. Techniques such as similarity searches are employed in ligand-based approaches. For instance, high-similarity 3D structural searches have been performed using known active compounds as queries to identify molecules with distinct chemical frameworks that could serve as potential inhibitors glpbio.com. These methods, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, can provide valuable insights into the nature of target-ligand interactions, aiding in lead discovery and optimization ambeed.com.

Omics-Based Approaches for this compound Target Discovery

Omics-based approaches, which involve the large-scale study of biological molecules, have been utilized to gain a deeper understanding of MYC function and to identify potential therapeutic targets. Integrative multiomic datasets and computational biology are used to uncover novel target opportunities and expand hypotheses for known targets google.comcaymanchem.com. While specific detailed omics-based target discovery efforts solely focused on identifying this compound's primary target (MYC) were not explicitly detailed as a discovery method in the provided context, omics approaches have been crucial in understanding the downstream effects and broader biological impact of MYC inhibition by compounds like this compound. For example, integrating differential binding analysis at MYC-bound promoters with differential gene expression analysis (RNA-seq) has been used to profile changes in MYC occupancy and target gene expression in response to this compound treatment acs.org. This type of analysis helps to validate the engagement of MYC and understand which gene programs are selectively affected by the inhibitor acs.org. Furthermore, integrative omics has been applied to examine the function of MYCN, a paralog of MYC, and identify therapeutic targets, demonstrating the utility of these approaches in the context of the MYC family of proteins canterbury.ac.uk. These comprehensive systems biology approaches allow for an in-depth exploration that surpasses the capabilities of conventional low-throughput methods caymanchem.com.

Experimental Strategies for Validating this compound Targets

Target validation is a critical step in the drug discovery process and is typically performed at multiple levels: molecular, cellular, and in whole animal models peptidesciences.com. Small molecules like this compound serve as valuable tools in this validation process and in researching target function peptidesciences.com.

In Vitro Validation Models for this compound Target Engagement

In vitro validation using cell culture models is a fundamental strategy for assessing target engagement and the cellular effects of a compound. This compound has been extensively tested in a variety of cancer cell lines to validate its activity against MYC and its downstream effects. These cell lines include P493-6, MV411, SK-N-B2, 22Rv1, PC3, PANC1, MCF7, DU-145, and A549 nih.govacs.orgwikipedia.org.

Studies have shown that this compound inhibits the viability of these cancer cells in an MYC-dependent manner, with reported half-maximal inhibitory concentration (IC50) values in the micromolar range. For example, this compound demonstrated IC50 values of 3.7 μM in P493-6 cells, 3.9 μM in MV411 cells, and 6.4 μM in SK-N-B2 cells after 3 days of treatment nih.gov.

| Cell Line | IC50 (μM) | Treatment Duration | Source |

|---|---|---|---|

| P493-6 | 3.7 | 3 days | nih.gov |

| MV411 | 3.9 | 3 days | nih.gov |

| SK-N-B2 | 6.4 | 3 days | nih.gov |

In vitro experiments have also confirmed that this compound induces the down-regulation of MYC protein in a time-dependent manner acs.org. Furthermore, this compound has been shown to alter the chromatin binding of MYC and other proteins in the MYC network acs.orgwikipedia.org. This leads to the suppression of MYC-regulated lineage factors, such as AR/ARv7, FOXA1, and FOXM1 acs.orgwikipedia.org.

Detailed research findings indicate that this compound selectively inhibits MYC target gene expression. Genes involved in cell cycle progression and signal transduction pathways appear to be more sensitive to this compound treatment compared to those involved in RNA biogenesis and core transcriptional pathways acs.orgwikipedia.org. In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment reduced the levels of cancer stem cell-related proteins, including BMI1, SOX2, and ALDH1. This compound has also been shown to induce varying levels of apoptosis in breast cancer cell lines. Combinations of this compound with other therapeutic agents, such as enzalutamide (B1683756), 4-hydroxytamoxifen (B85900), paclitaxel (B517696), and doxorubicin (B1662922), have demonstrated synergistic effects on cell growth inhibition in various cell models acs.orgwikipedia.org.

In Vivo Validation Models for this compound Target Engagement

In vivo validation using animal models is essential to assess the efficacy and target engagement of a compound within a complex biological system. This compound has been evaluated in several mouse tumor models, including the MycCaP allograft model and 22RV1 xenograft models nih.govnih.govacs.org.

These studies have demonstrated that this compound significantly inhibits tumor growth in vivo nih.govacs.org. In the MycCaP allograft model, this compound treatment also led to increased survival nih.gov. Beyond direct tumor growth inhibition, this compound has been shown to modulate the tumor immune microenvironment. This includes increasing immune cell infiltration, particularly CD8+ T cells, and upregulating the expression of PD-L1 on tumors nih.govnih.gov. These findings suggest a potential for combining this compound with anti-PD1 immunotherapy, and indeed, this compound has been shown to sensitize tumors to such immunotherapy nih.govnih.gov.

Elucidation of Myci975 Mechanism of Action Moa

Cellular and Molecular Pathways Modulated by MYCi975

This compound exerts its influence by modulating several critical cellular and molecular pathways that are often under the control of MYC. A core set of DNA synthesis and cell cycle progression genes are significantly affected by this compound treatment. nih.gov While cell cycle and signal transduction pathways are heavily targeted, RNA biogenesis and core transcriptional pathway genes appear to be spared. nih.gov

MYC is known to regulate a diverse set of gene networks involved in processes such as ribosome biogenesis, mRNA translation, microRNA regulation, cell cycle progression, DNA replication and repair, immune response, metabolism, and apoptosis. nih.gov By inhibiting MYC, this compound disrupts these downstream gene programs. For instance, this compound treatment has been shown to induce poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis, suggesting that apoptosis is a possible mechanism for this compound-induced cell death. nih.gov

Furthermore, this compound has been observed to induce the DNA damage response and activate the cGAS-STING-IRF3 signaling pathway. thno.orgtandfonline.com This activation leads to an increase in chemokines that recruit CD8+ T cells, promoting anti-tumor immunity. thno.orgtandfonline.com In head and neck squamous cell carcinoma (HNSCC), MYC inhibition by this compound increased CD8+ T cell-recruiting chemokines by inducing the DNA damage-related cGAS-STING pathway. tandfonline.com this compound treatment also resulted in reduced pro-inflammatory cytokine secretion in osteosarcoma cell culture models. cambridge.orgdoaj.org

In multiple myeloma, this compound has demonstrated antitumor immunostimulatory effects and enhanced the cytotoxic functions of memory CD8+ T cells. aacrjournals.org Studies have also indicated that this compound can inhibit cellular glutamine consumption. ambeed.com

Systems-Level Analysis of this compound Effects

To gain a comprehensive understanding of this compound's impact, systems-level analyses, including transcriptomic, proteomic, and metabolomic profiling, have been employed.

Transcriptomic Profiling in Response to this compound

Transcriptomic analyses have revealed that this compound treatment leads to significant changes in gene expression. A previous study demonstrated the disruption of canonical MYC gene programs after exposure to this compound. nih.gov Integration of RNA-seq datasets from different cancer cell models (22Rv1, PC3, and P493-6) treated with this compound identified a common set of 1183 genes that were dysregulated. nih.gov Gene ontology analysis of this common gene list showed significant enrichment for pathways involved in the regulation of nucleic acid metabolism, DNA replication, and the cell cycle. nih.gov This suggests a significant effect of this compound on core DNA synthesis and cell cycle progression genes. nih.gov

Transcriptomic data has also revealed three major classes of this compound-modulated gene targets: down-regulated (type 1), up-regulated (type 2), and unaltered (type 3). nih.govresearchgate.net While cell cycle and signal transduction pathways were heavily targeted, RNA biogenesis and core transcriptional pathway genes were spared. nih.gov In a tetracycline-controlled MYC lymphoma model (P493-6), this compound regulated genes largely overlapped with tetracycline-regulated genes, with some exceptions in genes related to the metabolism of organic small molecules and ER stress, which were uniquely induced by this compound. nih.gov This indicates that this compound selectively regulates some target genes and may not uniformly inhibit the expression of all MYC targets. nih.gov

Transcriptomic analysis in hepatocellular carcinoma (HCC) cells treated with this compound revealed inhibition of pathways associated with cell proliferation. aacrjournals.org

Proteomic Analysis of this compound Perturbations

Proteomic analysis provides insights into the changes in protein levels and modifications in response to this compound. This compound treatment induces MYC protein down-regulation in a time-dependent manner. nih.gov In one study, approximately >90% decrease in MYC protein levels was observed by 48 hours of treatment. nih.gov Protein levels of MYC's heterodimeric binding partner MAX and related protein MNT were also reduced, while MXD1 protein levels remained relatively stable. nih.gov this compound also altered chromatin binding of MYC and MYC network family proteins. nih.govresearchgate.net

Proteomic analysis has also identified changes in the levels of specific proteins involved in various cellular processes. For example, this compound treatment led to the loss of FOXM1, FOXA1, AR, and AR variant 7 (ARv7) protein levels in the nuclear fraction of prostate cancer cells. nih.govresearchgate.net In medulloblastoma cell lines, a cell surface proteomic analysis after MYC inhibition using this compound revealed CD24 and CD59 as potential immune evasion markers, with MYC inhibition reducing their surface levels and increasing macrophage-mediated phagocytosis. nih.govbohrium.com

Metabolomic Signatures Induced by this compound

Metabolomic analysis investigates the changes in small molecules (metabolites) within cells or tissues following this compound treatment. While less detailed information was found compared to transcriptomics and proteomics in the search results, one study indicated that this compound significantly inhibited cellular glutamine consumption. ambeed.com Another study mentioned that metabolomic analysis showed that a different MYC inhibitor modulated glucose metabolism, consistent with a hypoxic response and iron deprivation, suggesting that MYC inhibition can impact metabolic pathways. researchgate.net Research also suggests that altered metabolism is a core hallmark of cancer and that metabolites can be oncogenic. researchgate.net

Integration of Multi-Omics Data for this compound MoA

Integrating data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics, etc.) provides a more holistic understanding of complex biological systems and the interplay of molecules. azolifesciences.comnih.gov Integration of transcriptomic and epigenomic data in response to this compound revealed its selective inhibition of MYC target gene expression. nih.gov Combining RNA-seq results from different cell lines helped identify common dysregulated genes. nih.gov Multi-omics integration can help in understanding underlying mechanisms at multiple levels and bridging the gap from genotype to phenotype. nih.gov This integrated approach is crucial for uncovering deeper insights into biological processes and the interrelationships of biomolecules and their functions. azolifesciences.com

Specific Molecular Interactions of this compound

This compound functions by directly interacting with MYC. It binds to MYC and disrupts the interaction between MYC and its obligate binding partner, MAX. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com This disruption of MYC/MAX dimerization is a key aspect of this compound's mechanism. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com

In addition to disrupting the MYC/MAX interaction, this compound also promotes MYC degradation. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com It enhances MYC phosphorylation on threonine 58 (T58), which consequently increases proteasome-mediated MYC degradation. medchemexpress.comselleckchem.commedkoo.comnih.gov Studies suggest that the interaction of this compound with MYC may modify the protein's conformational ensemble, making it a better substrate for GSK-3β-mediated phosphorylation at T58. nih.gov this compound has been shown to directly increase GSK3β-mediated MYC pT58 in in vitro kinase assays. nih.govselleckchem.com

Studies using biotinylated compounds indicated that this compound binds to amino acids 366–381 of MYC. nih.gov This region, within the C-terminal bHLHZip domain of MYC, may represent a "hotspot" for small molecule binding. nih.gov

This compound has also been shown to induce the DNA damage response and activate the cGAS-STING-IRF3 signaling pathway. thno.orgtandfonline.com This involves the activation of proteins like p-H2A.X, a marker for DNA damage, and p-IRF3. thno.org

While this compound primarily targets MYC, its effects can extend to other proteins and pathways, as seen in the modulation of lineage factors like AR, FOXA1, and FOXM1 nih.govresearchgate.net and the impact on immune-related proteins like CD24 and CD59. nih.govbohrium.com

Receptor Binding Studies of this compound

This compound functions by binding directly to the MYC protein nih.govprobechem.com. This binding disrupts the formation of the MYC/MAX complex, which is essential for MYC's transcriptional activity nih.govscbt.comselleckchem.comadooq.comprobechem.comcaymanchem.com. Studies have shown that this compound binds to MYC with a reported Kd of 2.5 µM probechem.com. The compound localizes to the same region of the MYC protein as its analog, MYCi361 selleckchem.com. This compound's binding to MYC leads to altered chromatin occupancy of MYC and MAX, particularly at transcriptional start sites (TSSs) and transcriptional end sites (TESs) biorxiv.org. Lower affinity MYC and MAX binding sites, especially at 3'-ends, tend to be depleted within 24-48 hours of this compound exposure biorxiv.org. Despite a significant reduction in total MYC levels, substantial amounts of MYC and MAX remain bound to higher affinity sites at both ends for over 48 hours after this compound exposure biorxiv.org.

Table 1: MYC and MAX Binding Displacement by this compound at 48 Hours

| Protein | Binding Site | Remaining Binding (% of untreated) | p-value |

| MYC | 5'-ends | 82.5 | 1.1 x 10-61 |

| MYC | 3'-ends | 39.8 | 1.1 x 10-61 |

| MAX | 5'-ends | 99.0 | 1.3 x 10-12 |

| MAX | 3'-ends | 76.9 | 1.3 x 10-12 |

Data derived from reference biorxiv.org. Displacement was measured in 22Rv1 prostate cancer cells following exposure to 10 µM this compound.

Enzyme Inhibition/Activation Kinetics of this compound

This compound influences enzyme activity indirectly through its effects on MYC. MYC is a transcription factor that regulates the expression of numerous genes, including those encoding enzymes involved in various cellular processes nih.govfrontiersin.orgmedchemexpress.com. By disrupting MYC/MAX interaction and promoting MYC degradation, this compound impairs MYC-driven gene expression, which in turn affects the levels and activity of these downstream enzymes nih.govaxonmedchem.comselleckchem.comadooq.com.

Furthermore, this compound has been shown to enhance the phosphorylation of MYC at threonine 58 (T58) axonmedchem.comselleckchem.comadooq.comprobechem.com. This phosphorylation is a key step in targeting MYC for proteasomal degradation nih.govacs.org. This compound directly increases GSK3β-mediated MYC pT58 in in vitro kinase assays at a concentration of 6 µM selleckchem.comprobechem.com. This suggests a direct effect on the enzyme (GSK3β) responsible for this phosphorylation event, contributing to MYC protein instability selleckchem.comprobechem.comacs.org.

Table 2: Effect of this compound on MYC Protein Half-Life

| Cell Line | Untreated Half-Life (min) | This compound Treated Half-Life (min) |

| BT549 | 109 | 44 |

| MDA-MB-468 | >120 | 47 |

| MDA-MB-453 | 58 | 30 |

Data derived from reference nih.gov. Cells were treated with 10 µM this compound for 6 hours followed by incubation with cycloheximide.

Ion Channel Modulation by this compound

While the primary mechanism of this compound involves targeting the MYC protein and its transcriptional activity, some studies broadly mention that MYC inhibitors can influence various cellular processes scbt.commedchemexpress.com. However, specific, detailed research findings demonstrating direct modulation of ion channels by this compound were not prominently found in the provided search results. The focus of the available literature is heavily on MYC/MAX interaction and downstream transcriptional effects nih.govscbt.comselleckchem.comadooq.comprobechem.com.

Phenotypic Consequences of this compound Action

The disruption of MYC function by this compound leads to several significant phenotypic consequences in cancer cells. A primary effect is the reduction of cell proliferation nih.govnih.govresearchgate.net. This compound has demonstrated growth inhibitory effects in various cancer cell lines, including breast cancer and acute leukemia cells nih.govresearchgate.netnih.gov. The sensitivity to this compound-induced growth inhibition can vary depending on the cell line and is inversely related to endogenous MYC levels; lower MYC levels correlate with a stronger inhibitory response nih.govresearchgate.net.

This compound also induces apoptosis in cancer cells nih.govnih.govresearchgate.net. The level of apoptosis induction is variable across different cell lines nih.govresearchgate.net. In breast cancer cell lines, the effect on apoptosis was significantly greater in TNBC cells compared to non-TNBC cells nih.govresearchgate.net. A potential mechanism for this apoptosis induction is the reduction in survivin expression, a protein known to inhibit caspase activity nih.gov. This compound decreases survivin protein stability via the proteasome system nih.gov.

Beyond direct effects on proliferation and apoptosis, this compound influences gene expression by selectively altering the MYC and MAX cistromes nih.govmedchemexpress.com. While MYC regulates a broad range of genes, this compound appears to selectively affect certain gene programs, particularly those involved in the cell cycle and DNA replication nih.gov. Genes related to basic RNA metabolic processes and core transcriptional pathways appear less sensitive to this compound treatment nih.gov. This selective modulation of gene expression contributes to the observed phenotypic outcomes nih.govmedchemexpress.com.

In addition to direct effects on cancer cells, this compound has been shown to modulate the tumor immune microenvironment, increasing immune cell infiltration and upregulating PD-L1 expression on tumors in preclinical models selleckchem.comadooq.comnih.govmdpi.com. This suggests a potential for synergistic effects when combined with immunotherapy selleckchem.comnih.govmdpi.com.

Table 3: this compound IC50 Values for Growth Inhibition in Breast Cancer Cell Lines

| Cell Line Type | IC50 Range (µM) |

| All (Panel of 14) | 2.49 - 7.73 |

| TNBC | Significantly lower |

| Non-TNBC | Significantly higher |

Data derived from reference nih.govresearchgate.net. IC50 values were determined following 5 days of incubation with this compound.

Table 4: this compound IC50 Values for Cell Viability in Leukemia Cell Lines

| Cell Line | IC50 (µM) |

| P493-6 | 3.7 |

| MV411 | 3.9 |

| SK-N-B2 | 6.4 |

Data derived from reference dcchemicals.comglpbio.com. Cell viability was assessed after 3 days of this compound treatment.

Table 5: Apoptosis Induction by this compound in Breast Cancer Cell Lines

| Cell Line Type | Apoptosis Induction Range (%) | Statistical Significance (vs. non-TNBC) |

| All (Panel of 14) | 0 - ~80 | - |

| TNBC | Higher | p = 0.001 |

| Non-TNBC | Lower | p = 0.001 |

Data derived from reference nih.govresearchgate.net. Apoptosis was analyzed by flow cytometry after 48 hours of incubation.

Structure Activity Relationship Sar and Lead Optimization of Myci975 Analogues

Design and Synthesis of MYCi975 Analogues for SAR Studies

The design and synthesis of analogues are crucial steps in SAR studies to explore the chemical space around a lead compound and identify structural features critical for activity. This involves creating a series of related compounds with systematic modifications. For instance, building upon previous SAR, researchers have prepared and evaluated series of analogues containing different core structures to identify those with improved properties. nih.gov The synthesis of such analogues can involve various chemical reactions, such as aldol (B89426) condensation for compounds with specific structural features like mono-carbonyl analogues. scirp.org This iterative process of design, synthesis, and evaluation helps to build a comprehensive understanding of the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. wikipedia.orgjocpr.commedcraveonline.commdpi.com These models utilize molecular descriptors to quantify structural properties and relate them to a quantitative measure of biological response. wikipedia.orgjocpr.com QSAR modeling plays a significant role in drug discovery by predicting the activity of new chemicals and guiding the design of compounds with enhanced properties. wikipedia.orgjocpr.commedcraveonline.com In the context of this compound, QSAR modeling can be applied to analyze the relationship between the structural variations of its analogues and their inhibitory activity against MYC, aiding in the identification of key molecular features contributing to potency. mdpi.com

Structure-Kinetic Relationship (SKR) Analysis for this compound and Derivatives

While traditional SAR focuses on the equilibrium binding affinity, Structure-Kinetic Relationship (SKR) analysis considers the kinetic aspects of ligand-target interaction, specifically the rates of association (kon) and dissociation (koff). researchgate.netnih.gov Understanding SKR is essential for optimizing compounds for desired residence time at the target, which can be a crucial factor for in vivo efficacy. researchgate.net By analyzing how structural modifications influence the binding and unbinding rates of this compound derivatives, researchers can gain insights into the dynamic aspects of their interaction with MYC and design analogues with improved kinetic profiles. researchgate.net

Computational Approaches in this compound SAR

Computational methods are integral to modern drug discovery and significantly contribute to SAR studies and lead optimization. mdpi.commdpi.com These approaches can complement experimental data and provide valuable insights into the interactions between compounds and their targets.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a receptor. nih.govfrontiersin.org It helps to understand how a molecule like this compound might interact with its target, MYC. dp.tech Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and conformational changes. nih.govfrontiersin.orgmdpi.comnih.gov These simulations can help assess the long-term stability of the this compound-MYC complex and identify key residues involved in the interaction. nih.govmdpi.comnih.gov

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) of a molecule that are necessary for its biological activity. mdpi.com A pharmacophore model derived from active this compound analogues can represent the key features required for binding to MYC. openaccessjournals.comnih.gov This model can then be used to virtually screen large libraries of compounds to identify potential new hits with similar activity profiles. nih.govnih.gov The initial discovery of this compound itself involved a pharmacophore-based in silico screen. nih.govnih.gov

Fragment-Based Drug Design Applied to this compound

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a target protein. openaccessjournals.comazolifesciences.comnih.govfrontiersin.org These fragments are then optimized and grown or merged to create more potent lead compounds. openaccessjournals.comazolifesciences.comnih.govgardp.org While the initial discovery of this compound was based on screening a large library, FBDD principles could potentially be applied to further explore the MYC binding site and identify novel starting points for designing improved analogues. frontiersin.orgbioblocks.com This approach allows for the exploration of a diverse chemical space and can be particularly useful for challenging targets like MYC, which lacks a classic druggable enzymatic pocket. nih.govopenaccessjournals.com

Optimization of this compound Derivatives for Enhanced Biological Activity

Optimization of lead compounds is a critical phase in drug discovery, aiming to improve potency, selectivity, pharmacokinetic properties, and ultimately, therapeutic efficacy. This compound, identified as a small molecule inhibitor targeting the MYC/MAX interaction and promoting MYC degradation, has served as a foundation for the development of derivative compounds with enhanced biological activity. axonmedchem.comresearchgate.net The intrinsically disordered nature of the MYC protein presents significant challenges for small-molecule targeting, making structure-based design and subsequent optimization particularly complex. researchgate.netdigitellinc.comacs.org

Research efforts have focused on modifying the chemical structure of this compound to overcome limitations and enhance its anti-tumor effects. Studies have shown that this compound disrupts the MYC/MAX interaction and increases GSK3β-mediated MYC phosphorylation, leading to proteasomal degradation of MYC. axonmedchem.comresearchgate.netcaymanchem.com This dual mechanism of action provides a basis for optimizing derivatives to either enhance binding affinity to MYC, further promote degradation, or improve cellular uptake and target engagement.

One notable example of optimization involves the development of novel alkynyl-substituted phenylpyrazole derivatives. Compound 37, a derivative reported in recent research, demonstrated superior antiproliferative activities compared to this compound across multiple malignant cell lines. acs.orgfigshare.com This derivative induced dose-dependent MYC degradation, with effects observed at concentrations as low as 1.0 µM. acs.orgfigshare.com Furthermore, Compound 37 effectively inhibited the binding of the MYC/MAX heterodimer to DNA, induced MYC thermal instability, and disrupted the MYC/MAX interaction, confirming enhanced direct suppression of MYC function. acs.orgfigshare.com In preclinical mouse models of prostate cancer, Compound 37 exhibited enhanced therapeutic efficacy over this compound. acs.orgfigshare.com

Another aspect of optimization has involved exploring combinations of this compound with other therapeutic agents. Studies have shown that this compound can modulate the tumor immune microenvironment by inducing immune cell infiltration and upregulating PD-L1 expression, providing a rationale for combination therapies with anti-PD1/PD-L1 agents to enhance anti-tumor efficacy. researchgate.netnih.gov Additionally, this compound has shown synergy with existing treatments in specific cancer types, such as multiple myeloma and head and neck squamous cell carcinoma (HNSCC). tandfonline.comaacrjournals.orgthno.org In multiple myeloma, this compound demonstrated synergistic effects with pomalidomide (B1683931) in IMiD-refractory samples, suggesting that restoring MYC downregulation can re-sensitize refractory cells to IMiDs. aacrjournals.org In HNSCC, targeting MYC with this compound has been shown to eliminate cancer stem cells, prevent metastasis, and overcome cisplatin (B142131) resistance, partly by activating antitumor immunity through the cGAS-STING signaling pathway. thno.org

The optimization process involves detailed structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold impact its biological activity. While specific comprehensive SAR data tables for this compound derivatives are often detailed within primary research articles, the reported findings highlight the importance of specific structural features for enhanced potency and efficacy. For instance, the introduction of alkynyl-substituted phenylpyrazole moieties, as seen in Compound 37, significantly improved antiproliferative activity and MYC degradation capabilities. acs.orgfigshare.com

The development of improved analogues like this compound from earlier leads such as MYCi361 also illustrates the optimization process, focusing on enhancing tolerability and efficacy in vivo. researchgate.netmdpi.com This iterative process of synthesis, biological evaluation, and structural modification is fundamental to lead optimization, aiming to identify compounds with the optimal balance of potency, selectivity, and favorable pharmacological properties.

While detailed data tables presenting comprehensive SAR data for a wide range of this compound derivatives were not extensively available across the search results, the reported findings on compounds like Compound 37 provide concrete examples of enhanced activity achieved through structural modification. Future research is expected to further delineate the precise SAR of this compound derivatives, guiding the rational design of even more potent and selective MYC inhibitors.

Illustrative Data (Based on Search Findings):

| Compound | Description | In Vitro Activity (Example) | In Vivo Efficacy (Example) | Reference |

| This compound | Lead MYC inhibitor | IC50: 2.49 to 7.73 µM (Breast Cancer Cell Lines) | Reduces tumor volume (MyC-CaP mouse model) | caymanchem.comnih.gov |

| Compound 37 | Alkynyl-substituted phenylpyrazole derivative | Superior antiproliferative activity vs this compound | Enhanced therapeutic efficacy vs this compound (Prostate Cancer mouse model) | acs.orgfigshare.com |

Pharmacological Characterization of Myci975

In Vitro Pharmacological Profiling of MYCi975

The in vitro characterization of this compound has established its cellular and biochemical effects, defining its direct interaction with its target and subsequent impact on enzymatic processes.

Studies across multiple cell lines have established specific IC₅₀ values. For instance, after a three-day incubation, this compound inhibited the viability of P493-6, MV411, and SK-N-BE2 cells with IC₅₀ values of 3.7 µM, 3.9 µM, and 6.4 µM, respectively. medchemexpress.com In a broad panel of 14 breast cancer cell lines, IC₅₀ values for growth inhibition after a five-day incubation ranged from 2.49 µM to 7.73 µM. nih.govnih.gov Notably, triple-negative breast cancer (TNBC) cell lines showed significantly greater sensitivity to this compound-induced growth inhibition and apoptosis compared to non-TNBC lines. nih.govnih.gov The induction of apoptosis varied significantly among cell lines, from no detectable effect to an 80% induction. nih.govresearchgate.net

Furthermore, this compound has demonstrated synergistic effects when combined with other therapeutic agents. In prostate cancer cells, it acted synergistically with the anti-androgen drug enzalutamide (B1683756) to decrease cell viability. nih.govresearchgate.net Similarly, it synergized with 4-hydroxytamoxifen (B85900) in estrogen receptor-positive breast cancer cells and with paclitaxel (B517696) or doxorubicin (B1662922) in TNBC cell lines. nih.govnih.govresearchgate.net

| Cell Line | Cancer Type | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 22Rv1 | Prostate Cancer | Proliferation/Viability | IC₅₀ of ~10 µM; suppressed colony formation. | nih.gov |

| P493-6 | B-cell Lymphoma | Viability | IC₅₀ of 3.7 µM. | medchemexpress.com |

| MV411 | Acute Myeloid Leukemia | Viability | IC₅₀ of 3.9 µM. | medchemexpress.com |

| SK-N-BE2 | Neuroblastoma | Viability | IC₅₀ of 6.4 µM. | medkoo.commedchemexpress.com |

| Panel of 14 Breast Cancer Lines | Breast Cancer | Growth Inhibition | IC₅₀ values ranged from 2.49 to 7.73 µM. | nih.gov |

| LNCaP, 22Rv1, C4-2B | Prostate Cancer | Viability (Combination) | Synergistic effect with Enzalutamide. | nih.gov |

| MCF7 | Breast Cancer | Viability (Combination) | Synergistic effect with 4-hydroxytamoxifen. | nih.gov |

Biochemical investigations reveal that this compound directly influences MYC protein stability and function. A primary mechanism is the enhancement of MYC protein degradation through a proteasomal-mediated pathway. nih.gov Treatment of cells with this compound leads to increased phosphorylation of MYC at the Threonine 58 (T58) residue, a modification that marks the protein for degradation. probechem.comselleckchem.com In 22Rv1 prostate cancer cells, a time-dependent downregulation of MYC protein was observed, achieving a greater than 90% decrease in MYC protein levels by 48 hours of treatment. nih.gov This degradation impairs MYC-driven gene expression, as demonstrated by the selective suppression of E-box-luciferase activity in reporter assays. medkoo.com

This compound functions as a direct inhibitor of the MYC protein. nih.gov Binding assays have confirmed that this compound binds directly to MYC with a dissociation constant (Kd) of approximately 2.5 µM to 2.75 µM. medkoo.comprobechem.comcaymanchem.com This interaction physically disrupts the crucial heterodimerization between MYC and its obligate partner, MYC-associated factor X (MAX). nih.govprobechem.com The disruption of the MYC/MAX complex is a key step in its mechanism, as this dimer is required for MYC to bind to DNA and activate transcription. mdpi.com Further studies using biotinylated compounds have localized the binding site of this compound to amino acids 366-381 of the MYC protein. nih.gov Competitive fluorescence polarization and STD-NMR assays have shown that this compound binds to MYC but not to MAX. nih.gov

This compound modulates the activity of enzymes involved in MYC post-translational modifications. Specifically, in vitro kinase assays have shown that this compound directly increases the activity of Glycogen Synthase Kinase 3 Beta (GSK3β) toward MYC. probechem.comselleckchem.com This enhanced GSK3β-mediated phosphorylation of MYC at the T58 residue is a critical event that precedes its ubiquitination and subsequent degradation by the proteasome. medkoo.comprobechem.com By modulating this enzymatic process, this compound actively promotes the turnover of the MYC oncoprotein. selleckchem.com

In Vivo Pharmacological Evaluation of this compound

The therapeutic potential of this compound has been substantiated through rigorous evaluation in preclinical animal models, demonstrating its efficacy in suppressing tumor growth.

In various mouse models of cancer, this compound has shown significant anti-tumor activity and has been well tolerated. nih.gov In a MycCaP allograft model, this compound administration significantly inhibited tumor growth and increased survival. medkoo.commedchemexpress.com Similarly, in a MyC-CaP mouse xenograft model, the compound effectively reduced tumor volume. caymanchem.com

| Disease Model | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Prostate Cancer | MycCaP Allograft | Significantly inhibited tumor growth and increased survival. | medkoo.commedchemexpress.comprobechem.com |

| Prostate Cancer | MyC-CaP Xenograft | Reduced tumor volume. | caymanchem.com |

| Prostate Cancer | Syngeneic Mouse Model | Increased tumor infiltration of immune cells (e.g., CD3+ T cells). | nih.gov |

| Various Cancers | Mouse Models | Upregulated PD-L1 on tumors and sensitized them to anti-PD1 immunotherapy. | selleckchem.com |

| Acute Myeloid Leukemia (AML) | MV-411 Xenograft | Synergized with Ara-C. | probechem.com |

Translational Models for this compound Research

The in vivo effects of this compound have been evaluated across various preclinical translational models, demonstrating its potential in cancer therapy. These models are crucial for understanding the compound's efficacy and its effects on tumor growth and the surrounding microenvironment.

In a xenograft model using 22Rv1 prostate cancer cells, treatment with this compound resulted in a significant inhibition of tumor growth. nih.gov This effect was observed without adverse impacts on the body weight of the mice, suggesting good tolerability. nih.gov The study also explored combination therapy, finding that this compound enhanced the efficacy of the anti-androgen drug enzalutamide in the 22RV1 xenograft model. nih.gov

Further research in Head and Neck Squamous Cell Carcinoma (HNSCC) utilized a cisplatin-resistant patient-derived xenograft (PDX) model. thno.org In this clinically relevant model, targeting MYC with this compound was shown to eliminate cancer stem cells (CSCs), prevent metastasis, and overcome cisplatin (B142131) resistance. thno.org These findings highlight the potential of this compound to address challenges of drug resistance in HNSCC. thno.org The combination of this compound and cisplatin not only inhibited invasive growth but also significantly reduced lymph node metastasis. thno.org

Studies in immunocompetent mouse models have revealed the importance of the host immune system for the full therapeutic effect of this compound. nih.gov Treatment with this compound in these models led to a modulation of the tumor immune microenvironment, characterized by an increase in the infiltration of immune cells. nih.gov This remodeling of the tumor microenvironment provides a strong rationale for combining this compound with immunotherapies, such as anti-PD-1/PD-L1 treatments. nih.gov

| Model Type | Cancer Type | Key Findings | Citations |

| Xenograft (22Rv1 cells) | Prostate Cancer | Significant inhibition of tumor growth; Enhanced efficacy of enzalutamide. | nih.gov |

| Patient-Derived Xenograft (PDX) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Overcame cisplatin resistance; Eliminated cancer stem cells; Prevented metastasis. | thno.org |

| Immunocompetent Mouse Model | Not Specified | Modulated tumor immune microenvironment; Increased immune cell infiltration. | nih.gov |

Integrative Cell Signaling Studies with this compound

Integrative multi-omics studies have provided a detailed understanding of the molecular mechanisms through which this compound exerts its effects. By combining chromatin immunoprecipitation sequencing (ChIP-seq) with RNA sequencing (RNA-seq), researchers have elucidated how this compound selectively alters the MYC and MAX cistromes, modulates the epigenome, and regulates target gene expression. nih.govnih.govnorthwestern.edu

Treatment with this compound leads to a time-dependent alteration of MYC's binding to chromatin. nih.gov Significant changes were observed as early as 8 hours, with maximal effects seen after 48 hours, where over 62% of the total MYC cistrome was altered. nih.gov

Integrating ChIP-seq with differential gene expression analysis revealed three distinct classes of MYC target genes based on their response to this compound: nih.govproquest.comnorthwestern.edu

Type 1: Genes where MYC binding was lost, and expression was down-regulated .

Type 2: Genes where MYC binding was lost, but expression was up-regulated .

Type 3: Genes where MYC binding was lost, but expression remained unaltered .

Gene Ontology analysis of these categories showed that this compound selectively targets specific cellular pathways. nih.govresearchgate.net

| Gene Type | Effect on Gene Expression | Enriched Biological Pathways | Citations |

| Type 1 | Down-regulated | Cell cycle, DNA replication, nucleic acid metabolism. | nih.govresearchgate.net |

| Type 2 | Up-regulated | Signal transduction, kinase pathways, protein ubiquitination/phosphorylation. | nih.govresearchgate.net |

| Type 3 | Unaltered | Basic RNA metabolic processes, core transcriptional pathways. | nih.govresearchgate.net |

This selective action indicates that this compound preferentially affects gene programs related to cell proliferation and signaling, which are critical for cancer cells, while sparing core functions essential for normal cell viability, such as RNA biogenesis. nih.govnorthwestern.eduproquest.com

Further studies have shown that this compound also alters the broader epigenetic landscape. It affects global H3K27 acetylation (a mark of active promoters and enhancers) and chromatin accessibility. nih.govproquest.com This leads to the suppression of key lineage-specific transcription factors that are themselves regulated by MYC. nih.govproquest.com In prostate cancer models, this compound treatment led to a decrease in MYC occupancy at the regulatory regions of the Androgen Receptor (AR), FOXA1, and FOXM1 genes, resulting in reduced mRNA and protein levels of these critical factors. nih.govresearchgate.net This suppression of AR and FOXA1 signaling provides a mechanistic rationale for the observed synergy between this compound and anti-hormone therapies like enzalutamide. nih.govnih.govproquest.com Additionally, this compound was found to induce the ATF4 protein and its downstream signaling, which promotes apoptosis. proquest.comnorthwestern.edu

Preclinical Research and Toxicology of Myci975

In Vitro Toxicology Assessments of MYCi975

In vitro toxicology studies are crucial for identifying potential cellular toxicities of a compound. These assessments typically involve exposing various cell types to the compound under controlled laboratory conditions to evaluate effects on cell survival, proliferation, and genetic integrity. This compound has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines ambeed.comd-nb.info. Ex vivo studies have also demonstrated strong anti-multiple myeloma effects in both IMiD-naïve and -refractory samples without causing significant toxicity to normal cells.

Cytotoxicity Profiling of this compound

Cytotoxicity profiling of this compound has been conducted across a range of cancer cell lines. This compound has been shown to decrease the viability of MyC-CaP and LNCaP prostate cancer cells d-nb.info. It also induced apoptosis in a panel of 11 breast cancer cell lines d-nb.info. Studies in breast cancer cell lines reported IC50 values for growth inhibition by this compound ranging from 2.49 to 7.73 µM. The response to this compound in these cell lines was found to be inversely related to endogenous MYC levels. Inhibition of proliferation and induction of apoptosis were observed to be greater in triple-negative breast cancer (TNBC) cell lines compared to non-TNBC cell lines. Furthermore, treatment with this compound resulted in significant inhibition of canine and human osteosarcoma cell lines. In neuroblastoma cell lines, this compound impacted cell viability at concentrations at or above the IC50. Data from studies in primary multiple myeloma samples indicated that this compound exerted anti-multiple myeloma effects without causing significant toxicity to normal cells.

An overview of cytotoxicity data from selected studies is presented in the table below:

| Cell Line Type | Effect Observed | Concentration Range (if specified) | Reference |

| Prostate cancer (MyC-CaP, LNCaP) | Decreased viability | 5 and 10 µM | d-nb.info |

| Breast cancer (11 cell lines) | Induced apoptosis | 10 µM | d-nb.info |

| Breast cancer (panel of 14) | Growth inhibition (IC50 values) | 2.49 to 7.73 µM | |

| TNBC cell lines | Greater inhibition of proliferation and apoptosis | Not specified | |

| Canine and human osteosarcoma | Significant inhibition | Not specified | |

| Neuroblastoma cell lines | Impacted cell viability | IC50 or higher | |

| Primary Multiple Myeloma | Anti-MM effects, no significant normal cell toxicity | Not specified |

Genotoxicity Assessments of this compound

Genotoxicity assessments evaluate the potential of a compound to damage genetic material. While comprehensive genotoxicity data for this compound are limited in the provided search results, one study indicated that this compound induced a DNA damage response nih.gov. Another study, utilizing murine trophoblast cells, explored genotoxic stress and its association with DNA damage. In this context, this compound treatment was used, and analysis for the DNA damage marker γH2A.X showed significantly increased intensity in this compound treated cells.

Cardiotoxicity Studies of this compound

Evaluation of potential cardiotoxicity is an important part of preclinical safety assessment. Histopathological analysis of major organs, including the heart, in mice treated with this compound did not reveal any tissue damage nih.gov. While the search results mention cardiotoxicity in other contexts (e.g., related to CAR-T cell therapy or other compound classes), there is no direct evidence from the provided information indicating that this compound itself caused cardiotoxicity in the preclinical studies described. A safety data sheet for this compound from Cayman Chemical did not list specific cardiotoxicity data, stating "No further relevant information available" under relevant toxicology sections.

Hepatotoxicity Investigations of this compound

Investigations into the potential for a compound to cause liver damage (hepatotoxicity) are a standard component of preclinical safety evaluation. Histopathological analysis of major organs, including the liver, in mice treated with this compound revealed no tissue damage nih.gov. Although one source mentioned evaluating the hepatotoxicity of a different compound (an aptamer-based PROTAC) in mice while also mentioning this compound, this does not indicate hepatotoxicity for this compound itself. A safety data sheet for this compound did not provide specific hepatotoxicity data, stating "No further relevant information available".

In Vivo Preclinical Safety Evaluation of this compound

A summary of in vivo tolerability findings is presented below:

| Animal Model | Treatment Regimen | Observations | Reference |

| Mice | Acute maximum tolerated dose finding | Tolerated up to 10X efficacious dose (100 mg/kg), limited by solubility. | ambeed.com |

| Mice | 100 mg/kg/d for 2 weeks daily | No histopathological or chemical pathological abnormalities. | ambeed.com |

| Mice | This compound administration | No tissue damage in heart, liver, lung, and kidney (histopathological analysis). | nih.gov |

| Mice | This compound administration | Well tolerated based on routine blood and blood biochemical indicators. | |

| Mice | This compound alone or with PTC209 | No significant body weight changes. |

Acute Toxicity Studies of this compound

Acute toxicity studies of this compound in mice have indicated remarkable tolerability. Acute maximum tolerated dose (MTD) finding studies demonstrated that this compound was tolerated in mice when administered orally at doses up to 10 times the anti-tumor efficacious dose of 100 mg/kg, with higher doses limited by solubility rather than overt toxicity nih.gov. These studies suggested a favorable acute safety profile for this compound.

Subchronic Toxicity Studies of this compound

Specific detailed findings from dedicated subchronic toxicity studies of this compound were not extensively available in the reviewed literature. However, a 2-week daily treatment regimen of this compound at 100 mg/kg/d in mice showed no histopathological or chemical pathological abnormalities, suggesting good tolerability over this subchronic period nih.gov.

Reproductive and Developmental Toxicology of this compound

Information specifically detailing reproductive and developmental toxicology studies for this compound was not identified in the publicly available search results.

Immunotoxicity Assessment of this compound

While dedicated immunotoxicity studies were not explicitly detailed, preclinical investigations into this compound's anti-tumor effects have provided insights into its impact on the immune system. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing immune cell infiltration, including CD3+ and CD8+ T cells, and upregulating the expression of immunoregulatory proteins like PD-L1 in syngeneic mouse models nih.govthno.org. This suggests that this compound can influence both innate and adaptive immune responses within the tumor microenvironment. nih.govthno.org Unexpectedly, CD8+ T cells from patients with multiple myeloma were identified as crucial effectors of this compound-induced cytotoxicity in primary samples, and this compound enhanced the cytotoxic functions of memory CD8+ T cells ex vivo. aacrjournals.orgresearchgate.netnih.gov

Special Organ Toxicity Studies of this compound (e.g., Renal, Gastrointestinal)

Studies evaluating the toxicity of this compound in mice have included assessments of major organs. Histopathological analysis following this compound administration revealed no tissue damage in key organs, including the heart, liver, lung, and kidney. thno.orgthno.orgnih.gov Evaluations of routine blood and blood biochemical indicators in mice treated with this compound also suggested that the compound was well tolerated. thno.orgthno.org In contrast to some other MYC inhibitors that have shown gastrointestinal toxicity, there was no mention of significant gastrointestinal issues associated with this compound in the reviewed preclinical data. nih.gov

Summary of Organ Toxicity Findings:

| Organ | Observed Toxicity (Preclinical Mouse Studies) |

| Heart | No tissue damage observed. thno.orgthno.orgnih.gov |

| Liver | No tissue damage observed. thno.orgthno.orgnih.gov |

| Lung | No tissue damage observed. thno.orgthno.orgnih.gov |

| Kidney | No tissue damage observed. thno.orgthno.orgnih.gov |

| Renal Function | Routine biochemical indicators well tolerated. thno.orgthno.org |

| Gastrointestinal | No significant issues reported in available data. nih.gov |

Computational Toxicology of this compound

This compound was discovered through leveraging a large in silico chemical library and computational techniques as part of a strategy to identify small molecules with favorable properties, including tolerability nih.govrupress.org. While computational methods were integral to its identification, detailed computational toxicology analyses specifically focused on predicting or characterizing the toxicological profile of this compound were not extensively described in the provided search results. Computational approaches are increasingly used to screen for potential toxicities based on chemical structure and predicted interactions.

Toxicogenomic Analysis of this compound Exposure

Toxicogenomic analysis, often involving techniques like RNA sequencing (RNA-seq), has been employed in the study of this compound. RNA-seq data showed that this compound regulated a smaller number of genes compared to a related compound, MYCi361. nih.gov This differential gene regulation profile may contribute to this compound's improved tolerability compared to MYCi361. nih.govmdpi.comnih.govnih.gov These findings suggest that this compound's mechanism of action is associated with a more selective impact on gene expression, potentially mitigating off-target effects that could lead to toxicity. nih.gov

Biomarker Discovery and Development for Myci975

Identification of Pharmacodynamic Biomarkers for MYCi975 Activity

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and affecting downstream biological processes. For this compound, a small molecule inhibitor targeting the MYC oncoprotein, PD biomarkers are essential for confirming target engagement and the resulting modulation of MYC-driven pathways. This compound is known to disrupt the interaction between MYC and its essential partner MAX, enhance MYC phosphorylation on threonine-58 (T58), and promote proteasomal degradation of MYC cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netmdpi.comselleckchem.comadooq.com.

One potential pharmacodynamic marker investigated for this compound is the phosphorylation of MYC on threonine-58 (MYC pT58) cancer.govaxonmedchem.comselleckchem.comadooq.comnih.gov. Studies aim to investigate the mechanisms by which this compound regulates c-MYC and N-MYC phosphorylation and stability, assessing the potential of MYC pT58 as a pharmacodynamic marker cancer.govnih.gov. This phosphorylation event is linked to MYC degradation via the ubiquitin-proteasome pathway cancer.govresearchgate.netresearchgate.net.

Proteomic Biomarkers for this compound

Proteomic approaches are valuable for identifying changes in protein levels and post-translational modifications in response to this compound treatment. Given that this compound promotes MYC degradation, a key proteomic biomarker is the reduction in MYC protein levels itself researchgate.netresearchgate.net. Western blot analysis has been used to confirm the efficacy of this compound in reducing MYC protein expression in preclinical studies researchgate.netresearchgate.net. Changes in the phosphorylation status of MYC, specifically increased phosphorylation at T58, also serve as a crucial proteomic indicator of this compound activity cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.com.

Research has also explored the impact of this compound on other proteins involved in MYC-regulated pathways. While specific comprehensive proteomic biomarker panels for this compound are still under investigation, the broader application of proteomics in biomarker discovery for cancer treatment responses is well-established researchgate.netmdpi.com.

Metabolomic Biomarkers for this compound

MYC is a key regulator of cellular metabolism, influencing pathways such as glycolysis and oxidative phosphorylation researchgate.netnih.govnih.gov. Therefore, targeting MYC with this compound is expected to induce changes in the cellular metabolome. Metabolomic analysis can identify these changes, providing insights into the pharmacodynamic effects of the compound.

Studies have shown that this compound can significantly inhibit glutamine consumption in certain cell lines, indicating an impact on metabolic processes regulated by MYC ambeed.com. While detailed metabolomic biomarker profiles specifically for this compound are still emerging, metabolomics is recognized as a powerful tool for predicting immunotherapy sensitivity and understanding drug effects researchgate.netanr2025.org.

Genomic and Transcriptomic Biomarkers for this compound

Genomic and transcriptomic analyses provide insights into the genetic alterations that may influence this compound activity and the changes in gene expression that occur upon treatment. MYC is a transcription factor that regulates the expression of a vast number of genes, and this compound is designed to impair MYC-driven gene expression researchgate.netaxonmedchem.commdpi.comselleckchem.comadooq.comresearchgate.net.

Transcriptomic data from cancer cell lines treated with this compound have revealed differentially expressed genes (DEGs) biorxiv.org. For example, analysis of data from a PC3 prostate cancer cell line treated with this compound identified 1189 DEGs biorxiv.org. These studies indicate that this compound selectively inhibits MYC target gene expression researchgate.net. Research has also examined the effect of this compound on gene expression throughout the human genome in prostate cancer cells urologytimes.com. Integrating transcriptomic data with other omics data can uncover novel signaling networks and potential biomarkers standardbio.com.

Identification of Predictive Biomarkers for this compound Response

Predictive biomarkers help identify which patients are most likely to respond to a specific therapy. For this compound, identifying such biomarkers is crucial for patient stratification and optimizing treatment strategies. Given that this compound targets MYC, the expression and status of MYC itself are primary candidates for predictive biomarkers.

Studies in triple-negative breast cancer (TNBC) cell lines have suggested that endogenous MYC levels may be inversely related to the response to this compound, meaning cell lines with lower endogenous MYC levels showed greater sensitivity researchgate.net. This suggests that MYC protein levels, as measured by methods like western blotting or ELISA, could serve as a putative predictive biomarker for this compound therapy researchgate.netresearchgate.net.

Furthermore, MYC amplification is a frequent event in various cancers and is associated with elevated MYC protein expression cancer.govnih.govresearchgate.netnih.govnih.gov. MYC amplification has been identified as a potential mechanism of resistance to immunotherapy and suggested for use as a predictive biomarker in certain cancers researchgate.net. The MYC pathway program, including increased activity levels of the MYC pathway, has also been proposed as a diagnostic biomarker to identify primary resistance to other therapies, suggesting its potential relevance for predicting response to MYC-targeted agents like this compound rutgers.edu.

Other potential predictive biomarkers may emerge from understanding the mechanisms of resistance or synergy with this compound. For instance, studies exploring combinations of this compound with other agents, such as those targeting class IIa HDACs or cisplatin (B142131), may reveal biomarkers that predict response to the combination therapy researchgate.netbiorxiv.org.

Methodologies for this compound Biomarker Discovery

Biomarker discovery for compounds like this compound relies on advanced analytical techniques capable of comprehensively analyzing biological samples. Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly employed to gain a holistic understanding of drug effects and identify potential biomarkers wjgnet.comfrontiersin.org.

Mass Spectrometry-Based Approaches for this compound Biomarkers

Mass spectrometry (MS) is a powerful technology widely used in biomarker discovery, particularly in proteomics and metabolomics, due to its sensitivity and ability to identify and quantify a wide range of molecules mdpi.com. MS-based approaches are essential for the detailed analysis of protein changes, including post-translational modifications like phosphorylation, which are relevant for understanding this compound's mechanism of action and identifying PD biomarkers like MYC pT58 cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.commdpi.com.

Techniques such as shotgun proteomics, targeted proteomics, and data-independent acquisition (DIA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) are employed for comprehensive protein analysis and quantification, facilitating biomarker identification mdpi.com. While specific mass spectrometry-based studies solely focused on this compound biomarker discovery were not extensively detailed in the search results, the general application of MS in identifying protein and metabolic biomarkers for treatment responses is well-documented and forms the basis for such investigations researchgate.netmdpi.com. MS has also been used in the characterization and verification of this compound itself nih.gov.

The application of advanced MS techniques, including Imaging Mass Cytometry (IMC), allows for high-plex spatial analysis of biomarkers within tissue samples, providing insights into the tumor microenvironment and cellular interactions that may influence response to therapies like MYC inhibitors standardbio.com.

Data Table: Potential Biomarkers Associated with this compound Activity and Response

| Biomarker Type | Specific Biomarker / Pathway | Relevance | Detection Method Examples | Source(s) |

| Pharmacodynamic | MYC protein levels (decrease) | Confirmation of target engagement | Western Blot, ELISA | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Pharmacodynamic | MYC phosphorylation at Threonine-58 (T58) (increase) | Indicator of MYC degradation pathway activation | Western Blot, potentially MS-based assays | cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.com |